5-(4,5-Dimethyl-1H-imidazol-1-yl)pyridine-3-carbaldehyde

Catalog No.
S13805214
CAS No.
M.F
C11H11N3O
M. Wt
201.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(4,5-Dimethyl-1H-imidazol-1-yl)pyridine-3-carbal...

Product Name

5-(4,5-Dimethyl-1H-imidazol-1-yl)pyridine-3-carbaldehyde

IUPAC Name

5-(4,5-dimethylimidazol-1-yl)pyridine-3-carbaldehyde

Molecular Formula

C11H11N3O

Molecular Weight

201.22 g/mol

InChI

InChI=1S/C11H11N3O/c1-8-9(2)14(7-13-8)11-3-10(6-15)4-12-5-11/h3-7H,1-2H3

InChI Key

QCBAIKLMOOKIMZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C=N1)C2=CN=CC(=C2)C=O)C

5-(4,5-Dimethyl-1H-imidazol-1-yl)pyridine-3-carbaldehyde is a heterocyclic compound characterized by the presence of both imidazole and pyridine rings. This compound features a carbaldehyde functional group, which contributes to its reactivity and potential applications in various fields. The molecular formula of this compound is C11H11N3OC_{11}H_{11}N_3O, and it has a molecular weight of approximately 201.22 g/mol.

  • Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
  • Reduction: The aldehyde group can be reduced to yield a primary alcohol.
  • Substitution: Hydrogen atoms on the imidazole and pyridine rings can be replaced with other functional groups.

Common reagents for these reactions include potassium permanganate and chromium trioxide for oxidation, while sodium borohydride and lithium aluminum hydride are typical reducing agents. Substitution reactions can involve various electrophiles and nucleophiles depending on the desired product.

Research indicates that 5-(4,5-Dimethyl-1H-imidazol-1-yl)pyridine-3-carbaldehyde exhibits potential biological activities, particularly in medicinal chemistry. Studies have suggested its antimicrobial and anticancer properties, making it a candidate for further investigation in drug development. The compound's ability to interact with biological targets such as enzymes or receptors may modulate their activity, contributing to its therapeutic effects.

The synthesis of 5-(4,5-Dimethyl-1H-imidazol-1-yl)pyridine-3-carbaldehyde typically involves the formation of the imidazole ring followed by its attachment to the pyridine ring. One common method includes cyclization reactions involving amido-nitriles facilitated by nickel catalysts. This approach allows for the efficient formation of the imidazole structure before combining it with the pyridine moiety.

This compound has various applications across multiple fields:

  • Chemistry: It serves as a building block for synthesizing more complex molecules.
  • Medicine: Due to its potential therapeutic properties, it is being investigated for use in antimicrobial and anticancer treatments.
  • Industry: It can be utilized in developing materials with specific properties, such as luminescent materials.

The interaction studies of 5-(4,5-Dimethyl-1H-imidazol-1-yl)pyridine-3-carbaldehyde focus on its mechanisms of action within biological systems. The imidazole ring can coordinate with metal ions, which is crucial in catalytic processes. Understanding these interactions helps elucidate the compound's potential therapeutic effects and guides further research into its applications in drug development.

Several compounds share structural similarities with 5-(4,5-Dimethyl-1H-imidazol-1-yl)pyridine-3-carbaldehyde. Notable examples include:

Compound NameMolecular FormulaUnique Features
3-(1H-Imidazol-5-yl)pyridineC8H7N3C_8H_7N_3Contains a single imidazole ring without dimethyl substitution.
6-(4,5-Dimethyl-1H-imidazol-1-yl)pyridin-3-amineC11H12N4C_{11}H_{12}N_4Amino group addition alters reactivity and biological activity.
4-(5-Methyl-1H-imidazol-2-yl)pyridineC9H9N3C_9H_9N_3Features a different position of the imidazole ring attachment.

The uniqueness of 5-(4,5-Dimethyl-1H-imidazol-1-yl)pyridine-3-carbaldehyde lies in its dual-ring structure (imidazole and pyridine) along with the specific dimethyl substitution on the imidazole ring, influencing its reactivity and interactions compared to other similar compounds .

XLogP3

0.9

Hydrogen Bond Acceptor Count

3

Exact Mass

201.090211983 g/mol

Monoisotopic Mass

201.090211983 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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